N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.13789045 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has explored the antimicrobial activities of 1,2,4-triazole derivatives, highlighting their potential as antibacterial and antifungal agents. A study synthesized novel 1,2,4-triazole derivatives, demonstrating moderate to good antimicrobial properties against various microorganisms. This suggests potential applications in developing new antimicrobial compounds (Bektaş et al., 2010).
Heterocyclic Chemistry and Isomerization
Another area of application involves heterocyclic chemistry and the isomerization processes of isoxazoles and azirines, leading to the formation of complex heterocyclic structures. This research provides insights into the synthesis of new chemical entities with potential pharmaceutical applications (Nishiwaki et al., 1974).
Synthesis of V-Triazolopyrimidines
The synthesis of V-triazolopyrimidines from 1,2,3-triazoles has been explored, showcasing the versatility of triazole derivatives in generating compounds with potentially valuable pharmacological properties. This line of research opens avenues for the development of novel therapeutic agents (Albert & Taguchi, 1972).
C-Met Inhibitor Synthesis
Research on the synthesis of compounds with structural features of c-Met inhibitors indicates the potential of triazole derivatives in cancer therapy. The development of synthetic routes for these compounds may contribute to the discovery of new anticancer agents (Chu et al., 2021).
Cytotoxicity of Pyrazole Derivatives
The cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has been investigated, highlighting the potential of these compounds in cancer treatment. The synthesis and characterization of these derivatives could lead to the development of new anticancer drugs (Hassan et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-15-9-4-5-10-16(15)25-3)20-21-22(12)13-7-6-8-14(11-13)24-2/h4-11H,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLZRMWUHYVENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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